molecular formula C16H13F2N3O3S2 B2583186 N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-25-9

N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2583186
CAS RN: 1798672-25-9
M. Wt: 397.41
InChI Key: CURKPODZLIAWHS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13F2N3O3S2 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis and X-ray structure determination of heterocyclic derivatives, highlighting the formation of compounds with complex molecular structures. The investigation into these derivatives is crucial for understanding the chemical and physical properties of such compounds, including N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Banfield, Fallon, & Gatehouse, 1987).
  • The crystal structures of related compounds have been studied to understand their molecular conformations and interactions. Such research provides insights into the molecular geometry and potential binding sites for further applications in drug design and development (Subasri et al., 2016).

Potential Antitumor Agents

  • A study on the design, synthesis, and X-ray crystal structure of classical and nonclassical thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors reveals the antitumor potential of such compounds. These findings are significant for developing new antitumor agents, suggesting a promising avenue for cancer treatment research (Gangjee et al., 2009).

Radiopharmaceutical Applications

  • The synthesis and application of radioligands for imaging purposes in positron emission tomography (PET) have been explored. This research illustrates the potential of this compound derivatives in the development of diagnostic tools for various diseases (Dollé et al., 2008).

Antimicrobial Activity

  • New derivatives exhibiting potent antimicrobial activity have been synthesized, underscoring the potential use of such compounds in combating bacterial and fungal infections. This research indicates the broader applicability of the chemical structure in developing new antimicrobial agents (Hossan et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S2/c17-9-1-2-11(10(18)7-9)19-13(23)8-26-16-20-12-3-6-25-14(12)15(24)21(16)4-5-22/h1-3,6-7,22H,4-5,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKPODZLIAWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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